Moschamine

Descripción general

Descripción

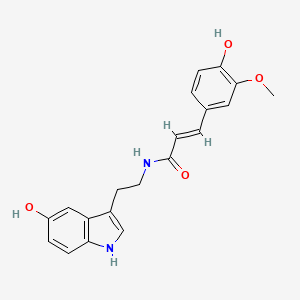

Moschamine is an indole alkaloid that is structurally related to serotonin. It is a naturally occurring compound found in various plants, including safflower (Carthamus tinctorius) and Centaurea cyanus. This compound has garnered interest due to its serotoninergic and cyclooxygenase inhibitory effects, making it a compound of significant pharmacological interest .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Moschamine can be synthesized through biomimetic synthesis methods. One such method involves the oxidative coupling of N-Boc-serotonin followed by the elaboration of the resulting dimer to the natural product . Another approach involves iron-catalyzed selectively oxidative radical coupling between 5-hydroxyindoles and styrenes . The reaction conditions typically include the use of iron chloride as a catalyst and dichloromethane as the solvent under an inert atmosphere.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the biomimetic and iron-catalyzed synthetic routes provide a foundation for potential large-scale production. These methods can be optimized for industrial applications by scaling up the reaction conditions and improving the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Moschamine undergoes various chemical reactions, including:

Oxidation: The oxidative coupling of N-Boc-serotonin to form the dimeric structure.

Substitution: Reactions involving the substitution of functional groups on the indole ring.

Common Reagents and Conditions:

Oxidative Coupling: Iron chloride (FeCl3) as a catalyst, dichloromethane (DCM) as the solvent, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidizing agent.

Substitution Reactions: Various reagents depending on the desired substitution, such as halogenating agents or alkylating agents.

Major Products Formed:

4,4′-Bisthis compound: A dimeric product formed through oxidative coupling.

Substituted Indole Derivatives: Products formed through substitution reactions on the indole ring.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Moschamine exhibits potent anti-inflammatory effects, particularly in macrophage models. Research has demonstrated that this compound significantly inhibits lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) in RAW 264.7 macrophages. This inhibition occurs through the downregulation of key inflammatory markers including cyclooxygenase-2 (COX-2), microsomal prostaglandin E synthase-1 (mPGES-1), and inducible nitric oxide synthase (iNOS) .

Key Findings:

- Concentration-Dependent Inhibition: this compound's inhibitory effects on PGE2 and NO production are concentration-dependent.

- Mechanistic Insights: The compound suppresses the transcriptional activity of activator protein-1 (AP-1) and inhibits the phosphorylation of signal transducer and activator of transcription proteins (STAT1/3) .

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent, particularly against glioblastoma cells. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study:

A study utilizing zebrafish models demonstrated that this compound can effectively inhibit glioblastoma growth by disrupting tumor microenvironment interactions and promoting cancer cell apoptosis . The findings suggest that this compound could be integrated into therapeutic strategies for treating aggressive brain tumors.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative stress and apoptosis.

Research Insights:

- Mechanism of Action: this compound's neuroprotective effects are attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses .

- Potential Applications: These properties suggest that this compound could be beneficial in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Data Summary

The following table summarizes key findings related to the applications of this compound:

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Downregulation of COX-2, mPGES-1, iNOS | Concentration-dependent inhibition of PGE2 and NO |

| Anticancer | Induction of apoptosis in glioblastoma cells | Effective in zebrafish models for glioblastoma growth inhibition |

| Neuroprotective | Scavenging free radicals, modulating neuroinflammation | Protective effects against oxidative stress in neuronal cells |

Mecanismo De Acción

Moschamine exerts its effects through multiple mechanisms:

Serotonin Receptors: It acts as an agonist at serotonin receptors, particularly the 5-HT1 receptors, inhibiting forskolin-stimulated cyclic adenosine monophosphate (cAMP) formation.

Cyclooxygenase Inhibition: this compound inhibits cyclooxygenase enzymes (COX-I and COX-II), reducing the production of pro-inflammatory prostaglandins.

Cell Cycle Arrest: In glioblastoma cells, this compound induces cell cycle arrest and apoptosis, contributing to its anticancer effects.

Comparación Con Compuestos Similares

Moschamine is structurally similar to other indole alkaloids and phenylpropenoic acid amides. Some similar compounds include:

Serotonin: A neurotransmitter with a similar indole structure.

Feruloylserotonin: Another phenylpropenoic acid amide with serotoninergic activity.

Montamine: A dimeric natural product originally thought to be structurally identical to 4,4′-bisthis compound.

Uniqueness: this compound’s unique combination of serotoninergic and cyclooxygenase inhibitory activities distinguishes it from other similar compounds. Its ability to induce cell cycle arrest and apoptosis in cancer cells further highlights its potential as a therapeutic agent .

Actividad Biológica

Moschamine is a naturally occurring phenylpropenoic acid amide primarily found in plants such as Centaurea cyanus. This compound has garnered attention due to its diverse biological activities, particularly its effects on serotonin receptors and cyclooxygenase (COX) enzymes. This article delves into the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis of this compound

This compound can be synthesized through various chemical pathways. The most notable method involves the extraction from plant sources or synthetic organic chemistry techniques. The compound's structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into its molecular configuration.

1. Serotoninergic Activity

This compound exhibits significant serotoninergic activity, particularly through its interaction with 5-HT1 receptors. Research indicates that at a concentration of 10 µmol L⁻¹, this compound can inhibit forskolin-stimulated cAMP formation by approximately 25% (p < 0.015). This inhibition suggests that this compound may modulate serotonin receptor activity, potentially influencing mood and anxiety disorders .

2. Cyclooxygenase Inhibition

Another critical biological activity of this compound is its ability to inhibit COX enzymes, which are key players in the inflammatory response. At a concentration of 0.1 µmol L⁻¹, this compound inhibited COX-I by 58% (p < 0.012) and COX-II by 54% (p < 0.014). These findings position this compound as a promising candidate for anti-inflammatory therapies .

Data Table: Biological Activities of this compound

| Activity Type | Concentration | Inhibition (%) | p-value |

|---|---|---|---|

| Serotoninergic | 10 µmol L⁻¹ | 25 | < 0.015 |

| COX-I | 0.1 µmol L⁻¹ | 58 | < 0.012 |

| COX-II | 0.1 µmol L⁻¹ | 54 | < 0.014 |

Case Study: Glioblastoma Cell Proliferation

A study investigated the effects of this compound on glioblastoma cells, a highly aggressive form of brain cancer. The results indicated that this compound significantly inhibited cell proliferation by inducing cell cycle arrest. The underlying mechanism was linked to its action on serotonin receptors, suggesting potential applications in cancer therapy .

Case Study: Anti-inflammatory Effects

In another study focusing on inflammation models, this compound demonstrated a reduction in inflammatory markers when administered in vivo. The results highlighted its potential as an anti-inflammatory agent, providing a basis for further research into its therapeutic applications in chronic inflammatory diseases .

Bioavailability

The bioavailability of this compound has been assessed in animal models, revealing that it can be effectively absorbed and utilized within biological systems. Understanding its pharmacokinetics is crucial for developing therapeutic formulations that maximize its beneficial effects while minimizing potential side effects .

Propiedades

IUPAC Name |

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHKJYWENWLOMY-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172925 | |

| Record name | N-Feruloyl serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moschamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

193224-22-5, 68573-23-9 | |

| Record name | Feruloylserotonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193224-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Feruloyl serotonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193224225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRYPTAMINE, N-FERULOYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Feruloyl serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Feruloyl Serotonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FERULOYL SEROTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PP8322487 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moschamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

115 - 117 °C | |

| Record name | Moschamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.